molecular formula C17H19N5O3 B10986705 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide

Cat. No.: B10986705
M. Wt: 341.4 g/mol
InChI Key: YLKXGTLEGCOGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide (CAS: 2034354-63-5, Molecular Formula: C₁₇H₁₉N₅O₃) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. The structure includes a methoxy group at position 6 of the pyridazine ring and a propanamide side chain substituted with a 2-methoxybenzyl group . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or protein-protein interactions. The methoxy groups may enhance solubility and metabolic stability, while the aromatic benzyl moiety could influence binding affinity to hydrophobic pockets in biological targets .

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C17H19N5O3/c1-24-13-6-4-3-5-12(13)11-18-16(23)9-7-14-19-20-15-8-10-17(25-2)21-22(14)15/h3-6,8,10H,7,9,11H2,1-2H3,(H,18,23)

InChI Key

YLKXGTLEGCOGAF-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3OC)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide typically involves multiple steps, starting from readily available precursors

    Formation of Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the triazolopyridazine core in the presence of a base.

    Formation of Propanamide Chain: The final step involves the formation of the propanamide chain through an amidation reaction, where the triazolopyridazine derivative reacts with a suitable amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyridazine core or the methoxybenzyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound (BK10568) 6-methoxy; N-(2-methoxybenzyl)propanamide C₁₇H₁₉N₅O₃ 341.36 Enhanced solubility via methoxy groups; potential for CNS penetration
3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide 6-methoxy; N-(2-(1-methylbenzimidazolyl)ethyl)propanamide C₁₉H₂₁N₇O₂ 379.42 Bulky benzimidazole substituent; possible kinase inhibition
N-Methyl-N-[1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-azetidinyl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide 3-methyl; azetidinyl-quinazolinyl substituent C₂₂H₂₄N₈O₂ 456.49 Rigid azetidine-quinazoline moiety; potential protease inhibition
N-[2-(1H-Indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6) Trifluoromethyl; indole-ethylamine C₁₆H₁₄F₃N₇ 377.33 Fluorine-enhanced lipophilicity; BRD4 bromodomain inhibition (IC₅₀: ~50 nM)

Key Observations :

  • The target compound’s 2-methoxybenzyl group distinguishes it from bulkier substituents (e.g., benzimidazole in or indole in ), which may reduce steric hindrance and improve target accessibility.
  • Methoxy groups in the target compound and BK10568 likely improve aqueous solubility compared to trifluoromethyl or methyl substituents in other analogs .

Key Observations :

  • The target compound’s lack of reported activity contrasts with the potent BRD4 inhibition (IC₅₀: 50 nM) of Compound 6 , suggesting substituent-dependent target selectivity.

Chemical Space and Virtual Screening

  • MDS Plots reveal that [1,2,4]triazolo[4,3-b]pyridazine derivatives occupy a distinct region in chemical space, with the target compound’s methoxybenzyl group positioning it closer to sulfonamides and pyridines in PEF(S) binding studies .

Biological Activity

The compound 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide is a novel synthetic derivative that belongs to the class of triazolo-pyridazine compounds. This compound has garnered attention due to its potential biological activities, particularly in the realm of oncology and kinase inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its role as a c-Met kinase inhibitor. c-Met is a receptor tyrosine kinase that plays a crucial role in cellular proliferation, survival, and migration. Overexpression or aberrant activation of c-Met is often associated with various cancers, making it a significant target for therapeutic intervention.

In Vitro Studies

In vitro studies have demonstrated that derivatives of triazolo-pyridazines exhibit varying degrees of cytotoxicity against multiple cancer cell lines. For instance:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The IC50 values for these compounds indicate their effectiveness in inhibiting cancer cell growth. For example, one study reported that a related compound exhibited IC50 values of 0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of such compounds. The presence of specific functional groups can significantly influence the potency and selectivity of the compound towards c-Met kinase. For instance:

  • The methoxy groups enhance solubility and may improve binding affinity.
  • The triazole moiety contributes to the overall structural rigidity and interaction with the kinase domain.

Case Study 1: Anti-Tumor Activity

In a recent study evaluating various triazolo-pyridazine derivatives, one compound demonstrated significant anti-tumor activity across several cell lines. The results indicated that this compound could induce apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle. The study utilized assays such as Annexin V-FITC/PI staining to confirm apoptotic effects .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the kinase inhibition profile of triazolo-pyridazine derivatives found that certain compounds showed potent inhibitory effects against c-Met kinase with IC50 values as low as 48 nM . This highlights the potential of these compounds as therapeutic agents in treating cancers characterized by c-Met overexpression.

Table 1: Cytotoxicity Data for Selected Compounds

Compound IDCell LineIC50 (µM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Table 2: Structure-Activity Relationship Insights

Functional GroupImpact on Activity
Methoxy (-OCH3)Increases solubility and binding affinity
TriazoleProvides structural rigidity and enhances interaction with c-Met
Benzyl groupModulates hydrophobic interactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.